molecular formula C18H24FNO3 B2431057 1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide CAS No. 2319720-70-0

1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide

Cat. No. B2431057
CAS RN: 2319720-70-0
M. Wt: 321.392
InChI Key: CTXDMQHMPSICQJ-UHFFFAOYSA-N
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Description

“(1R,2R)-2- (3,4-difluorophenyl)cyclopropanecarboxylic Acid” is an intermediate used to prepare AZD6140, an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis . It is also used to synthesize triazolopyrimidine derivatives as P2T receptor antagonists .


Synthesis Analysis

The synthesis of “(1R,2R)-2- (3,4-difluorophenyl)cyclopropanecarboxylic acid” can be achieved from Triethyl phosphonoacetate and (1S)-2-chloro-1- (3,4-difluorophenyl)-1-ethanol .


Molecular Structure Analysis

The molecular formula of this compound is C10H8F2O2, and its molecular weight is 198.17 .


Physical And Chemical Properties Analysis

The compound has a melting point of 78 - 81°C and a predicted boiling point of 308.1±42.0 °C . Its predicted density is 1.435±0.06 g/cm3 . It is slightly soluble in chloroform and DMSO, and sparingly soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar chemical compounds to 1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide has focused on their synthesis and potential applications. A study by Zhou et al. (2021) established a high-yield synthetic method for a related compound, emphasizing the relevance of such chemicals in various fields, including medicinal chemistry and material science (Zhou et al., 2021).

Pharmacological Applications

Another significant area of research involves the pharmacological applications of fluorinated compounds. Lang et al. (1999) synthesized fluorinated derivatives of WAY 100635, highlighting their potential in brain imaging and receptor mapping, which is crucial for understanding various neurological conditions (Lang et al., 1999).

Material Science Applications

In material science, the synthesis and properties of aromatic polyamides containing cyclohexane structures have been explored, with Hsiao et al. (1999) demonstrating the preparation of polymers with excellent thermal stability and solubility, useful for high-performance materials (Hsiao et al., 1999).

Mechanism of Action

As mentioned earlier, this compound is used as an intermediate in the synthesis of AZD6140, a P2Y12 receptor antagonist . P2Y12 receptors are a type of purinergic receptor for ADP and ATP, and their antagonism helps prevent thrombosis.

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The compound’s use as an intermediate in the synthesis of P2Y12 receptor antagonists suggests potential applications in the development of new drugs for the prevention of thrombosis .

properties

IUPAC Name

1-(4-fluorophenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3/c19-15-5-3-14(4-6-15)18(9-10-18)16(22)20-13-17(23-12-11-21)7-1-2-8-17/h3-6,21H,1-2,7-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXDMQHMPSICQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2(CC2)C3=CC=C(C=C3)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)cyclopropane-1-carboxamide

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